2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a furan-substituted phenyl group attached to a pinacol boronate core. This compound belongs to the class of arylboronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science . The furan group’s electron-rich nature may influence the boronate’s stability and reactivity in cross-coupling or functionalization reactions.
Properties
Molecular Formula |
C16H19BO3 |
|---|---|
Molecular Weight |
270.1 g/mol |
IUPAC Name |
2-[4-(furan-3-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-12(6-8-14)13-9-10-18-11-13/h5-11H,1-4H3 |
InChI Key |
JKWSIPOLMPWROK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=COC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among arylboronic esters significantly impact their physical properties, reactivity, and applications. Below is a systematic comparison:
Structural Analogues and Key Properties
Reactivity and Electronic Effects
- Electron-Donating Groups (e.g., Methoxy) : Stabilize the boronate via resonance, reducing electrophilicity but enhancing thermal stability. Methoxy derivatives are often solids with defined melting points .
- Electron-Withdrawing Groups (e.g., Bromo, Fluoro) : Increase electrophilicity, accelerating cross-coupling reactions. Bromophenyl derivatives are liquids and versatile intermediates for alkylation or carbonylation .
- Heterocyclic Substituents (e.g., Furan-3-yl) : Introduce conjugation and steric effects. Furan’s oxygen atom may participate in hydrogen bonding or coordination, influencing catalytic activity .
Stability and Handling
- Solid vs. Liquid Forms : Methoxy derivatives (solids) are easier to handle in stoichiometric reactions, while liquid bromo/fluoro variants require inert atmospheres .
- Moisture Sensitivity : All pinacol boronates are moisture-sensitive but stabilized by electron-donating substituents .
Research Findings and Trends
- Green Synthesis : Ionic liquids (e.g., [Hnmp]HSO₄) improve yields and recyclability in boronate esterification .
- Dual Catalysis : Nickel/photoredox systems enable C–N bond activation in arylboronates for carboxamide synthesis .
- Biological Activity : Boronates with dichloro-dimethoxy motifs show promise in antimalarial drug discovery .
Q & A
Q. Primary Methods :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and furan resonances (δ 6.2–6.8 ppm). The boron-bonded carbon is often undetectable due to quadrupolar relaxation, requiring ¹¹B NMR (δ ~30 ppm) for confirmation .
- HRMS (ESI/DART) : Exact mass analysis confirms molecular formula (e.g., C₁₇H₂₁BO₄: calc. 300.16, found 300.17) .
- X-ray Crystallography : Used for structural elucidation in analogs (e.g., ferrocenyl derivatives) .
Basic: What are its primary applications in organic synthesis?
This boronic ester is a key intermediate in Suzuki-Miyaura cross-couplings to synthesize:
- Biaryl motifs : Critical for pharmaceuticals (e.g., antimalarial quinolones) .
- Heterocyclic systems : Furan-containing polymers or ligands for catalysis .
- Methodology : Optimize reactions with Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
Advanced: How do steric/electronic effects of the furan substituent influence coupling efficiency?
- Steric Effects : The 3-position furan substituent reduces steric hindrance compared to bulkier groups (e.g., 2,5-dichlorophenyl), improving coupling yields .
- Electronic Effects : Furan’s electron-rich nature enhances oxidative addition with aryl halides but may require adjusted catalyst systems (e.g., Ni(cod)₂ with dtbpy ligands) for electron-deficient partners .
- Validation : Compare kinetics via HPLC monitoring of coupling reactions with furan vs. thiophene analogs .
Advanced: How can reaction conditions be optimized for photoredox/Ni dual catalysis?
- Catalyst System : Use NiCl₂·glyme (5 mol%) and Ir(ppy)₃ (2 mol%) under blue LED light .
- Solvent : MeCN/water mixtures (4:1) enhance solubility and reduce side reactions.
- Substrate Scope : Test electron-deficient aryl bromides (e.g., 4-CF₃PhBr) for improved yields (≥80%) .
Advanced: What strategies address contradictions in reported reactivity across substituted analogs?
- Case Study : Lower yields for 4-methoxy vs. 4-chloro analogs may stem from boron-leaving group interactions . Address this by:
- Data Reconciliation : Perform control experiments to isolate variables (e.g., substituent electronic vs. steric effects) .
Advanced: How is this compound applied in materials science?
- Electroluminescent Materials : Incorporate into π-conjugated oligomers for OLEDs. For example, copolymerize with thiophene derivatives via Stille coupling .
- Stability Testing : Assess thermal stability (TGA/DSC) and photodegradation under UV light (λ = 365 nm) .
Advanced: What mechanistic insights exist for radical pathways involving this compound?
- Single-Electron Transfer (SET) : Demonstrated in Ni-catalyzed reductive alkylation, where the boronic ester acts as a radical acceptor .
- EPR Studies : Detect boron-centered radicals using spin traps (e.g., TEMPO) .
- Applications : Synthesize benzylic alcohols via photoredox-mediated C–B bond cleavage .
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